molecular formula C20H36N2O2 B10840164 1-Adamantan-1-yl-3-(6-propyloxyhexyl)urea

1-Adamantan-1-yl-3-(6-propyloxyhexyl)urea

Cat. No. B10840164
M. Wt: 336.5 g/mol
InChI Key: GXOBIXGHFWBEMM-UHFFFAOYSA-N
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Description

1-adamantan-1-yl-3-(6-propyloxyhexyl)urea is a compound that belongs to the class of 1,3-disubstituted ureas. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The adamantane moiety in the compound provides a unique structural feature that contributes to its stability and lipophilicity.

Preparation Methods

The synthesis of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea typically involves the reaction of 1-isocyanatomethyladamantane with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1-adamantan-1-yl-3-(6-propyloxyhexyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted ureas. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

1-adamantan-1-yl-3-(6-propyloxyhexyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the active site of the enzyme, preventing the conversion of epoxy fatty acids to diols. This inhibition leads to increased levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. The molecular targets and pathways involved include the arachidonic acid cascade and related signaling pathways .

Comparison with Similar Compounds

1-adamantan-1-yl-3-(6-propyloxyhexyl)urea can be compared with other similar compounds, such as:

    1-adamantan-1-yl-3-phenylurea: This compound has a phenyl group instead of the propyloxyhexyl group, leading to different biological activities and applications.

    1-adamantan-1-yl-3-(4-pentyloxycyclohexyl)urea: This compound has a cyclohexyl group, which affects its lipophilicity and stability.

    1-adamantan-1-yl-3-(fluoro, chlorophenyl)ureas:

properties

Molecular Formula

C20H36N2O2

Molecular Weight

336.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-(6-propoxyhexyl)urea

InChI

InChI=1S/C20H36N2O2/c1-2-8-24-9-6-4-3-5-7-21-19(23)22-20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,2-15H2,1H3,(H2,21,22,23)

InChI Key

GXOBIXGHFWBEMM-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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